molecular formula C21H29ClN4O2S B2666407 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946316-97-8

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2666407
CAS RN: 946316-97-8
M. Wt: 437
InChI Key: ZRUQRGRQCWHFGK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H29ClN4O2S and its molecular weight is 437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Research has highlighted the synthesis of derivatives similar to the compound , focusing on their biological potential. One study involved the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were evaluated against Gram-negative & Gram-positive bacteria and for their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Molecular and Electronic Structure

Another aspect of research on similar compounds involves their molecular and electronic structure analysis. For instance, the structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, highlighting their potential for further biological and chemical applications (L. Rublova et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde were characterized and showed significant enzyme inhibition effects against cholesterol esterase, tyrosinase, α-glucosidase, and α-amylase. Molecular docking studies were also performed to understand the binding interactions with these enzymes, demonstrating their potential as enzyme inhibitors (S. Alyar et al., 2019).

Antimicrobial Activity

Novel derivatives carrying the sulfonamide moiety were synthesized and exhibited interesting antimicrobial activity against a range of bacteria and fungi, with some compounds showing higher activity compared to reference drugs. This indicates the potential of these compounds in developing new antimicrobial agents (M. Ghorab et al., 2017).

Nonlinear Optical Properties

Research into the nonlinear optical properties of chalcone derivative compounds related to the compound of interest has also been conducted. These studies suggest potential applications in optical devices due to distinct absorption behaviors under different laser intensities (K. Rahulan et al., 2014).

properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN4O2S/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-29(27,28)20-6-4-5-18(22)15-20/h4-10,15,21,23H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQRGRQCWHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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